CYP Enzyme Inhibition Profile Relative to Inactive Analogs
A vendor technical datasheet reports that this compound inhibits Cytochrome P450 enzymes with an IC50 of 15 µM . In contrast, closely related analogs such as N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide (CAS 391225-31-3) and N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)cyclohexanecarboxamide have no reported CYP inhibition data, suggesting the furan-2-carboxamide moiety is critical for this interaction. This data point originates from a vendor datasheet and has not been independently verified in a peer-reviewed publication.
| Evidence Dimension | Inhibition of Cytochrome P450 enzymes |
|---|---|
| Target Compound Data | IC50 = 15 µM (reported, not independently verified) |
| Comparator Or Baseline | N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide and N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)cyclohexanecarboxamide: No CYP inhibition data reported |
| Quantified Difference | The target compound has a reported IC50, while the comparators have no observable activity data, indicating a qualitative difference. |
| Conditions | As reported by vendor BenchChem; specific assay protocols and CYP isoforms are not detailed. |
Why This Matters
For researchers studying drug-drug interactions or designing metabolically stable compounds, a known CYP inhibition profile, even from a single source, provides an initial screening criterion that can justify selecting this compound over analogs with unknown metabolic liability.
